5-Amino-3-bromo-2-(cyclopropylamino)pyridine

Description

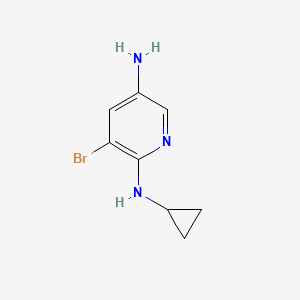

5-Amino-3-bromo-2-(cyclopropylamino)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 3, an amino group at position 5, and a cyclopropylamino substituent at position 2.

Properties

IUPAC Name |

3-bromo-2-N-cyclopropylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXGHUMKVVFPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-2-(cyclopropylamino)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-(cyclopropylamino)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino and cyclopropylamino groups can participate in redox reactions.

Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring.

Scientific Research Applications

5-Amino-3-bromo-2-(cyclopropylamino)pyridine has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Biological Research: It can be used as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-(cyclopropylamino)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations:

- Electron Effects: The cyclopropylamino group in the target compound introduces moderate electron donation compared to the stronger electron-donating N,N-dimethylamino group in its analog .

- Solubility: Morpholine-containing analogs (e.g., 5-Bromo-2-morpholinopyridin-3-amine) may exhibit enhanced water solubility due to the oxygen atom in the morpholine ring .

Physicochemical Properties and Stability

While direct data on the target compound’s stability are unavailable, analogs provide indirect insights:

- Reactivity : Bromine at position 3 facilitates nucleophilic aromatic substitution (SNAr) reactions, as seen in analogs like 5-Bromo-N-methylpyridin-2-amine .

Biological Activity

5-Amino-3-bromo-2-(cyclopropylamino)pyridine, identified by its CAS number 1365272-52-1, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of a pyridine ring substituted with an amino group, a bromo group, and a cyclopropylamino moiety, which contributes to its unique pharmacological properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Case Studies and Research Findings

- In Vitro Studies : Preliminary in vitro studies on similar compounds have indicated that they can significantly inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value indicating potent inhibitory effects on cell growth .

- In Vivo Efficacy : In vivo studies involving animal models have suggested that derivatives of this compound can effectively reduce tumor size and improve survival rates in cancer models. These findings highlight the therapeutic potential of this class of compounds .

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the clinical applicability of this compound. Similar compounds have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and acceptable metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.